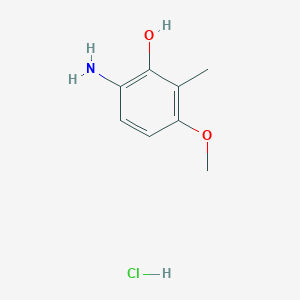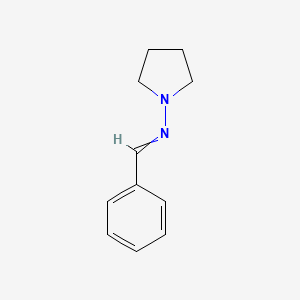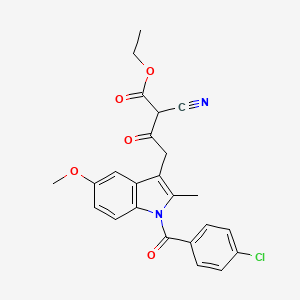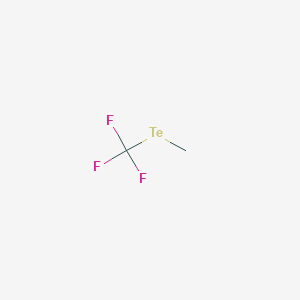
Trifluoro(methyltellanyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoro(methyltellanyl)methane is an organotellurium compound characterized by the presence of a trifluoromethyl group attached to a tellurium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(methyltellanyl)methane typically involves the reaction of trifluoromethylating agents with tellurium-containing precursors. One common method is the reaction of trifluoromethyl iodide with tellurium in the presence of a reducing agent. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of the compound. scalable methods involve the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoro(methyltellanyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can yield tellurium-containing anions.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents facilitate substitution reactions.
Major Products:
Oxidation: Tellurium dioxide and other tellurium oxides.
Reduction: Tellurium anions and elemental tellurium.
Substitution: Various organotellurium compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Trifluoro(methyltellanyl)methane has several applications in scientific research:
Biology: Investigated for its potential as a bioisostere in drug design, enhancing metabolic stability and bioavailability.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of trifluoro(methyltellanyl)methane involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group and tellurium atom. The trifluoromethyl group imparts lipophilicity and metabolic stability, while the tellurium atom can engage in redox reactions. These properties make it a versatile compound in synthetic chemistry and materials science.
Comparaison Avec Des Composés Similaires
Trifluoromethyltrimethylsilane: Another trifluoromethylating agent used in organic synthesis.
Trifluoroiodomethane: Used in aromatic coupling reactions.
Fluoroform (Trifluoromethane): A hydrofluorocarbon with applications in organic synthesis.
Uniqueness: Trifluoro(methyltellanyl)methane is unique due to the presence of the tellurium atom, which imparts distinct redox properties and reactivity compared to other trifluoromethylating agents. This makes it particularly valuable in specific synthetic applications where these properties are advantageous.
Propriétés
Numéro CAS |
57365-42-1 |
|---|---|
Formule moléculaire |
C2H3F3Te |
Poids moléculaire |
211.6 g/mol |
Nom IUPAC |
trifluoro(methyltellanyl)methane |
InChI |
InChI=1S/C2H3F3Te/c1-6-2(3,4)5/h1H3 |
Clé InChI |
KLJIXTFUYMZWKK-UHFFFAOYSA-N |
SMILES canonique |
C[Te]C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


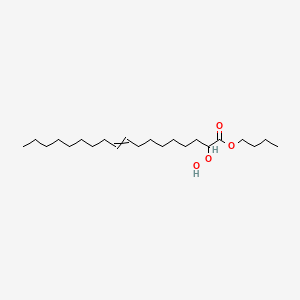


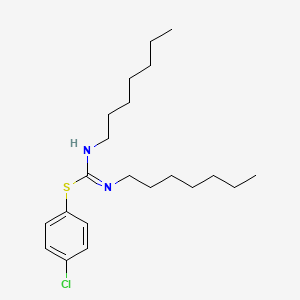
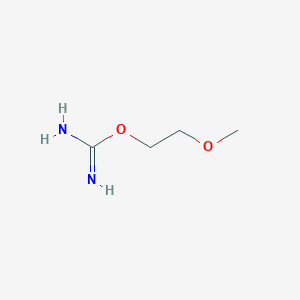
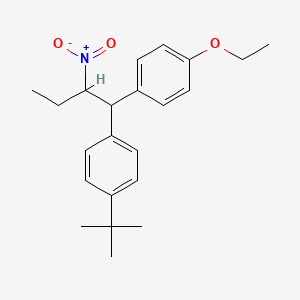
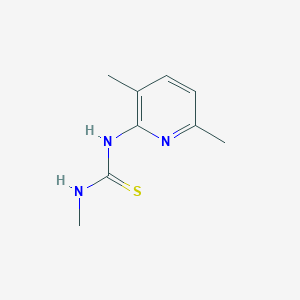
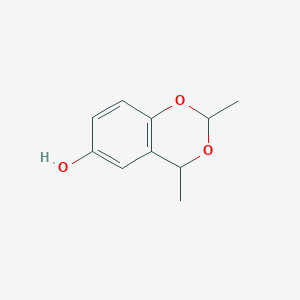
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)

